molecular formula C13H17BrCl2O B14006592 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol CAS No. 60276-60-0

1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol

Cat. No.: B14006592
CAS No.: 60276-60-0
M. Wt: 340.1 g/mol
InChI Key: YLZGHFWFGJDCNE-UHFFFAOYSA-N
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Description

1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is an organic compound with the molecular formula C₁₃H₁₇BrCl₂O It is characterized by the presence of bromine, chlorine, and a hydroxyl group attached to a pentane backbone, which is further substituted with a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol typically involves multi-step organic reactions. One common method includes the bromination of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction Reactions: The compound can be reduced to remove halogens or convert the hydroxyl group to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH₄) in ether.

Major Products:

    Substitution: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol derivatives.

    Oxidation: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-one.

    Reduction: Formation of 4,4-dichloro-2-(3,5-dimethylphenyl)pentane.

Scientific Research Applications

1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxyl group, contribute to its reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-Bromo-4,4-dichloro-2-phenylpentan-2-ol
  • 1-Bromo-4,4-dichloro-2-(4-methylphenyl)pentan-2-ol
  • 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)butan-2-ol

Uniqueness: 1-Bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol is unique due to the presence of both bromine and chlorine atoms, which impart distinct chemical properties. The dimethylphenyl group also contributes to its steric and electronic characteristics, differentiating it from other similar compounds.

Properties

CAS No.

60276-60-0

Molecular Formula

C13H17BrCl2O

Molecular Weight

340.1 g/mol

IUPAC Name

1-bromo-4,4-dichloro-2-(3,5-dimethylphenyl)pentan-2-ol

InChI

InChI=1S/C13H17BrCl2O/c1-9-4-10(2)6-11(5-9)13(17,8-14)7-12(3,15)16/h4-6,17H,7-8H2,1-3H3

InChI Key

YLZGHFWFGJDCNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(CC(C)(Cl)Cl)(CBr)O)C

Origin of Product

United States

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